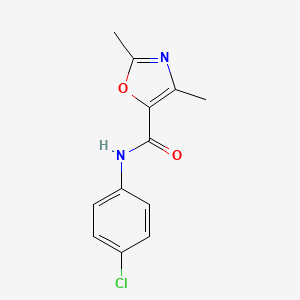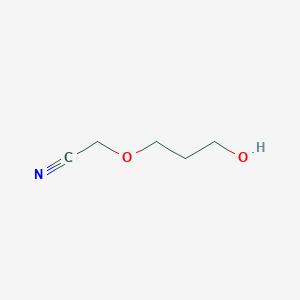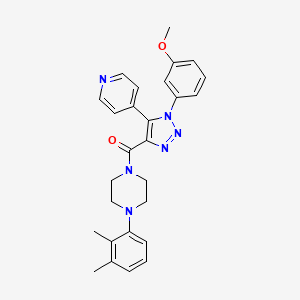
N-(4,6-dimethyl-2-pyrimidinyl)-3-(1-pyrrolidinyl)-2-butenamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4,6-dimethyl-2-pyrimidinyl)-3-(1-pyrrolidinyl)-2-butenamide, also known as DMXAA, is a small molecule that has been extensively studied for its potential use in cancer treatment. DMXAA was first discovered in the early 1990s and has since been investigated for its therapeutic properties.
Applications De Recherche Scientifique
Synthesis and Chemical Properties
Synthesis of Pyrimidine Derivatives : N-(4,6-dimethyl-2-pyrimidinyl)-3-(1-pyrrolidinyl)-2-butenamide and related compounds have been synthesized for various purposes. For instance, studies have focused on synthesizing pyrimidine linked pyrazole heterocyclics, demonstrating their potential in insecticidal and antibacterial applications (Deohate & Palaspagar, 2020).
Structural and Spectroscopic Analysis : Extensive spectroscopic and molecular structure investigations have been conducted on derivatives of this compound. These studies include elemental analysis, FTIR, NMR, and UV-Vis spectroscopy, contributing to a deeper understanding of the compound's properties (Mansour & Ghani, 2013).
Applications in Synthesis and Reactivity
Peptide and Peptidomimic Synthesis : The compound has been used in the synthesis of novel β-amino acids, which are valuable in peptide and peptidomimic synthesis. This showcases its utility as a building block in complex organic synthesis (Bovy & Rico, 1993).
Antioxidant Properties : Research has also explored the antioxidant properties of pyridinol derivatives, where compounds related to this compound have been synthesized and evaluated for their effectiveness in inhibiting oxidative processes (Wijtmans et al., 2004).
Molecular Interactions and Complex Formation
Molecular and Crystal Structure Studies : Investigations into the molecular and crystal structures of related compounds have been conducted, providing insights into their chemical behavior, such as interactions with amines and formation of different structures under varying conditions (Buzykin et al., 2002).
Complex Formation with Metal Ions : The compound has been studied for its ability to form complexes with metal ions, which is significant for understanding its potential applications in agriculture and other fields. This research often involves examining how these pyrimidine bases bond to metal ions (Dixon & Wells, 1986).
Propriétés
IUPAC Name |
(E)-N-(4,6-dimethylpyrimidin-2-yl)-3-pyrrolidin-1-ylbut-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N4O/c1-10-8-11(2)16-14(15-10)17-13(19)9-12(3)18-6-4-5-7-18/h8-9H,4-7H2,1-3H3,(H,15,16,17,19)/b12-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WACSMBTWBRBLTL-FMIVXFBMSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NC(=O)C=C(C)N2CCCC2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NC(=N1)NC(=O)/C=C(\C)/N2CCCC2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[(1R,1As,6aS)-1,1a,6,6a-tetrahydrocyclopropa[a]inden-1-yl]-2-chloroacetamide](/img/structure/B2423955.png)
![3-(3-(benzyloxy)-4-methoxyphenyl)-N-(octahydrobenzo[b][1,4]dioxin-6-yl)propanamide](/img/structure/B2423956.png)

![2-(4-(N-butyl-N-methylsulfamoyl)benzamido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2423958.png)

![L-Serine, N-[(4-chlorophenyl)sulfonyl]-](/img/structure/B2423965.png)

![N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]cyclopropanesulfonamide](/img/structure/B2423969.png)
![(3Z)-3-[(1-benzyl-3,5-dimethyl-1H-pyrrol-2-yl)methylidene]-2,3-dihydro-1H-indol-2-one](/img/structure/B2423971.png)

![4-(trifluoromethyl)benzenecarbaldehyde N-[3-(trifluoromethyl)-2-quinoxalinyl]hydrazone](/img/structure/B2423973.png)
![5-Chloro-N-[[1-(3-cyanopyridin-2-yl)piperidin-4-yl]methyl]-2-methoxybenzamide](/img/structure/B2423974.png)


